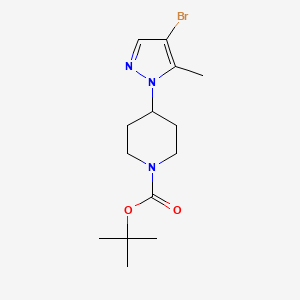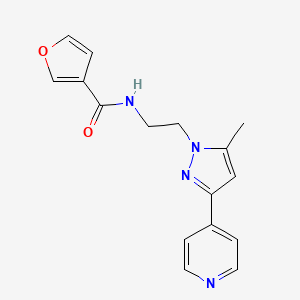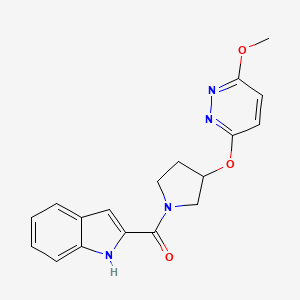![molecular formula C12H10ClN3O2S B2617233 4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 866013-78-7](/img/structure/B2617233.png)
4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide, referred to as 4-Cl-TDB, is a novel small molecule that has recently been studied for its potential applications in scientific research. 4-Cl-TDB is a synthetic compound with a variety of properties that make it an ideal candidate for biological and chemical studies. It is a stable molecule with low toxicity, making it safe to use in laboratory experiments. Additionally, 4-Cl-TDB has a wide range of applications, from drug design to bioremediation.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 3-(2-oxopropyl)-1,2,4-thiadiazol-5-amine to form the desired product.
Starting Materials
4-chlorobenzoic acid, thionyl chloride, 3-(2-oxopropyl)-1,2,4-thiadiazol-5-amine
Reaction
Step 1: React 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride., Step 2: React 4-chlorobenzoyl chloride with 3-(2-oxopropyl)-1,2,4-thiadiazol-5-amine in the presence of a base such as triethylamine to form 4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide.
Applications De Recherche Scientifique
4-Cl-TDB has a variety of applications in scientific research. It has been studied for its potential applications in drug design, as it has been shown to bind to a variety of receptors and enzymes. Additionally, 4-Cl-TDB has been studied for its potential applications in bioremediation, as it has been shown to be effective in degrading pollutants in the environment. It has also been studied for its potential applications in biochemistry, as it has been shown to interact with a variety of metabolic pathways. Finally, 4-Cl-TDB has been studied for its potential applications in biophysics, as it has been shown to interact with a variety of proteins.
Mécanisme D'action
The mechanism of action of 4-Cl-TDB is not yet fully understood. However, it is believed that the compound binds to a variety of receptors and enzymes, which then leads to a variety of biochemical and physiological effects. Additionally, 4-Cl-TDB has been shown to interact with a variety of metabolic pathways, which may lead to further biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Cl-TDB have not yet been fully studied. However, preliminary studies have shown that 4-Cl-TDB has a variety of effects on the body. For example, it has been shown to modulate the activity of a variety of enzymes, including cytochrome P450, which is involved in drug metabolism. Additionally, 4-Cl-TDB has been shown to modulate the activity of a variety of receptors, including G-protein coupled receptors, which are involved in signal transduction. Finally, 4-Cl-TDB has been shown to interact with a variety of metabolic pathways, which may lead to further biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-Cl-TDB has a number of advantages for laboratory experiments. First, it is a stable molecule with low toxicity, making it safe to use in laboratory experiments. Additionally, 4-Cl-TDB has a wide range of applications, making it an ideal candidate for biological and chemical studies. Finally, 4-Cl-TDB has a variety of biochemical and physiological effects, making it an ideal candidate for drug design and bioremediation studies.
However, there are also a number of limitations to using 4-Cl-TDB in laboratory experiments. First, the mechanism of action of 4-Cl-TDB is not yet fully understood, making it difficult to predict the effects of the compound. Additionally, the biochemical and physiological effects of 4-Cl-TDB have not yet been fully studied, making it difficult to predict the effects of the compound in laboratory experiments. Finally, 4-Cl-TDB is a synthetic compound, making it difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for 4-Cl-TDB research. First, further research is needed to fully understand the mechanism of action of 4-Cl-TDB. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-Cl-TDB. Finally, further research is needed to develop methods for synthesizing 4-Cl-TDB in large quantities. Additionally, further research is needed to develop methods for purifying 4-Cl-TDB and to develop methods for using 4-Cl-TDB in drug design and bioremediation studies.
Propriétés
IUPAC Name |
4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S/c1-7(17)6-10-14-12(19-16-10)15-11(18)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWNKQODZAHRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2617150.png)
![3-[[4-(Furan-2-ylmethyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2617152.png)
![N-(2-ethyl-6-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2617154.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B2617155.png)
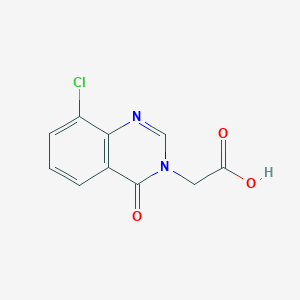

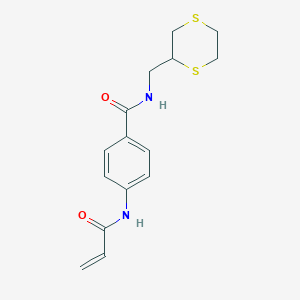

![3-Cyclobutyl-6-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2617167.png)
![Ethyl 2-[8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate](/img/structure/B2617168.png)
